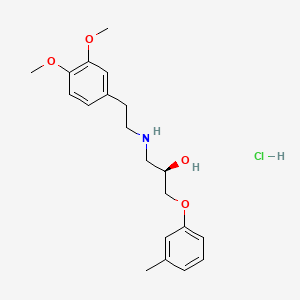

Bevantolol hydrochloride, (R)-

Description

Historical Context of Beta-Adrenergic Receptor Antagonist Research

The journey to understanding and manipulating the beta-adrenergic system is a landmark in pharmacology. In 1948, Raymond P. Ahlquist first proposed the existence of two distinct types of adrenergic receptors, α and β, which mediate the effects of catecholamines like epinephrine (B1671497) and norepinephrine. wikipedia.org This theory was initially met with skepticism but was later validated by the discovery of dichloroisoproterenol (B1670464) (DCI) in 1958, a compound that selectively blocked the effects attributed to β-receptors. nih.gov

This breakthrough paved the way for Sir James Black, a Scottish pharmacologist, who sought to develop a drug that could reduce the heart's oxygen demand by blocking the stimulatory effects of catecholamines on the heart. wikipedia.org His work at Imperial Chemical Industries (ICI) led to the synthesis of the first clinically significant beta-blockers, pronethalol and propranolol (B1214883), in the early 1960s. wikipedia.orgnobelprize.org Propranolol, launched in 1965, was a non-selective beta-blocker, meaning it blocked both β1 and β2 receptors. wikipedia.orgrevespcardiol.org This development revolutionized the treatment of angina pectoris and earned Sir James Black the Nobel Prize in Physiology or Medicine in 1988. nobelprize.orgwikipedia.orgwikipedia.org

Subsequent research led to the development of different generations of beta-blockers, including cardioselective (β1-selective) antagonists and third-generation agents with additional vasodilating properties. revespcardiol.orgrevespcardiol.org This evolution reflects an ongoing effort to refine the pharmacological profiles of these compounds to maximize therapeutic benefit and understand the nuanced roles of different beta-receptor subtypes.

Significance of Enantiomeric Purity in Pharmacological Research

Many organic molecules, including a significant portion of pharmaceutical compounds, are chiral. This means they exist as two non-superimposable mirror images, known as enantiomers. numberanalytics.comsolubilityofthings.com While enantiomers have identical physical and chemical properties in an achiral environment, they can exhibit profoundly different pharmacological and toxicological effects in the chiral environment of the body. tg.org.aunih.gov This is because biological targets such as enzymes and receptors are themselves chiral and will interact differently with each enantiomer. veranova.com

The importance of enantiomeric purity in drug development and research cannot be overstated. wisdomlib.org The different enantiomers of a chiral drug can have distinct potencies, mechanisms of action, and metabolic pathways. tutorchase.comresearchgate.net One enantiomer (the eutomer) may be responsible for the desired therapeutic activity, while the other (the distomer) could be inactive, less active, or even contribute to adverse effects. numberanalytics.comnih.gov The tragic case of thalidomide (B1683933) in the 1950s and 60s, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of this principle. tutorchase.com

Consequently, there has been a significant shift in the pharmaceutical industry and among regulatory bodies towards the development of single-enantiomer drugs, a practice often referred to as a "chiral switch". tg.org.auamericanpharmaceuticalreview.comresearchgate.net This approach aims to provide a more refined therapeutic agent with a potentially improved safety and efficacy profile. nih.gov For researchers in chemical biology, the availability of enantiomerically pure compounds like Bevantolol (B1218773) hydrochloride, (R)- is crucial for dissecting the specific interactions between a drug and its biological target, leading to a more precise understanding of physiological and pathological processes. mdpi.com

Overview of Bevantolol hydrochloride, (R)- as a Research Compound

Bevantolol hydrochloride is a beta-adrenoceptor antagonist that exhibits a high degree of selectivity for beta-1 adrenoceptors. nih.gov It is structurally a propanolamine (B44665) derivative. nih.gov The racemic form of bevantolol was investigated for its potential to treat angina and hypertension. drugbank.comwikipedia.org However, the development of the racemic mixture was withdrawn. wikipedia.orgncats.io

In the realm of chemical biology, the (R)-enantiomer of bevantolol hydrochloride serves as a specific probe for studying beta-1 adrenergic receptor function. Its defined stereochemistry allows for more precise investigations into receptor binding and downstream signaling pathways, free from the confounding effects of the (S)-enantiomer. The use of a single enantiomer helps to elucidate the stereoselective requirements of the beta-1 adrenergic receptor binding pocket.

Table 1: Chemical and Physical Properties of Bevantolol hydrochloride, (R)-

| Property | Value |

| Chemical Formula | C₂₀H₂₇NO₄·HCl |

| Molecular Weight | 381.89 g/mol |

| Stereochemistry | (R) |

| Physical Description | Solid |

| Classification | Beta-1 Adrenergic Receptor Antagonist |

This data is compiled from publicly available chemical databases. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

152510-36-6 |

|---|---|

Molecular Formula |

C20H28ClNO4 |

Molecular Weight |

381.897 |

IUPAC Name |

(2R)-1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-(3-methylphenoxy)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C20H27NO4.ClH/c1-15-5-4-6-18(11-15)25-14-17(22)13-21-10-9-16-7-8-19(23-2)20(12-16)24-3;/h4-8,11-12,17,21-22H,9-10,13-14H2,1-3H3;1H/t17-;/m1./s1 |

InChI Key |

FJTKCFSPYUMXJB-UNTBIKODSA-N |

SMILES |

CC1=CC(=CC=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O.Cl |

Synonyms |

2-Propanol, 1-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-3-(3-methylphenoxy)-, hydrochloride, (R)- |

Origin of Product |

United States |

Stereochemical Foundations and Enantiomeric Dynamics of Bevantolol Hydrochloride, R

Nomenclature and Absolute Configuration of (R)-Bevantolol hydrochloride

The precise chemical identity of a chiral molecule is defined by its systematic nomenclature, which includes a descriptor of its absolute configuration. For (R)-Bevantolol hydrochloride, the IUPAC (International Union of Pure and Applied Chemistry) name is (2R)-1-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-3-(3-methylphenoxy)propan-2-ol hydrochloride.

The designation "(R)" refers to the absolute configuration at the single stereocenter, which is the carbon atom at the second position of the propanol (B110389) backbone (C2). This assignment is determined by the Cahn-Ingold-Prelog (CIP) priority rules. In bevantolol (B1218773), the substituents attached to this chiral carbon are a hydroxyl group (-OH), a hydrogen atom (-H), a -CH₂-O-aryl group, and a -CH₂-NH-alkyl group. Based on the atomic numbers of the atoms directly attached to the chiral center, the CIP rules assign a priority to each group. The spatial arrangement of these groups, with the lowest priority group oriented away from the viewer, dictates whether the configuration is Rectus (R), for a clockwise progression from highest to lowest priority, or Sinister (S) for a counter-clockwise progression.

Experimentally, the enantiomers of a chiral compound are often distinguished by their ability to rotate the plane of polarized light. A compound that rotates light to the right (clockwise) is termed dextrorotatory and designated with a (+) sign, while one that rotates light to the left (counter-clockwise) is levorotatory and designated with a (-) sign. It is critical to note that there is no direct, predictable correlation between the R/S configuration and the direction of optical rotation. This relationship must be determined empirically. For bevantolol, analytical studies have established the absolute configuration of the enantiomers as (+)-(R)-Bevantolol and (-)-(S)-Bevantolol .

Comparative Stereochemistry with (S)-Enantiomer and Racemic Mixture

| Property | (R)-Bevantolol hydrochloride | (S)-Bevantolol hydrochloride | Racemic Bevantolol hydrochloride |

| Common Name | (+)-Bevantolol hydrochloride | (-)-Bevantolol hydrochloride | (±)-Bevantolol hydrochloride |

| CAS Number | 152510-36-6 | 152510-37-7 | 42864-78-8 scbt.comcaymanchem.comlgcstandards.com |

| Molecular Formula | C₂₀H₂₈ClNO₄ | C₂₀H₂₈ClNO₄ | C₂₀H₂₈ClNO₄ lgcstandards.com |

| Molecular Weight | 381.89 g/mol | 381.89 g/mol | 381.89 g/mol scbt.comlgcstandards.com |

| Optical Rotation | Dextrorotatory (+) | Levorotatory (-) | None |

For the aryloxypropanolamine class of β-blockers, it is a well-established principle that the β-adrenergic receptor blocking activity resides almost exclusively in the (S)-enantiomer. researchgate.netresearchgate.net The potency difference can be substantial, with the (S)-enantiomer often being 35 to 100 times more active than its (R)-counterpart for related compounds like oxprenolol (B1678068) and alprenolol. researchgate.netmdpi.com This pronounced stereoselectivity implies that the primary β-blocking therapeutic effect of racemic bevantolol is attributable to the (S)-enantiomer, while the (R)-enantiomer is considered the less active isomer (distomer) in this regard.

Impact of Stereoisomerism on Molecular Recognition and Binding Kinetics

The significant difference in pharmacological activity between the bevantolol enantiomers is a direct consequence of their differential interactions at the molecular level with their biological target, the β1-adrenergic receptor. drugbank.comnih.gov Living systems are inherently chiral, composed of L-amino acids and D-sugars, which creates chiral environments such as receptor binding sites.

The binding of aryloxypropanolamine β-blockers to adrenergic receptors is often described by a "three-point attachment" model. This model postulates that optimal binding and subsequent antagonism require specific interactions between functional groups on the drug and complementary sites on the receptor. These key interactions include:

An ionic interaction between the protonated secondary amine of the side chain and a negatively charged aspartate residue in the receptor's transmembrane domain.

A hydrogen bond formed by the hydroxyl group on the chiral carbon.

A hydrophobic or van der Waals interaction involving the aromatic ring system (the 3-methylphenoxy group).

The absolute configuration at the C2 chiral center is paramount because it dictates the precise spatial orientation of these three critical functional groups. The (S)-enantiomer presents the hydroxyl and amino groups in a conformation that is complementary to the binding site of the β-adrenergic receptor, allowing for a high-affinity interaction. Conversely, in the (R)-enantiomer, these groups are not positioned optimally, leading to a weaker interaction and significantly lower binding affinity.

| Compound | Receptor Target | Binding Affinity (Ki) |

| Racemic Bevantolol | β1-Adrenergic Receptor | 14.79 nM |

| β2-Adrenergic Receptor | 588.84 nM | |

| α1-Adrenergic Receptor | 125.89 nM |

Binding affinity data for racemic bevantolol. Data sourced from studies on rat cortical membranes. caymanchem.com

Advanced Synthetic Methodologies and Process Chemistry Research for Bevantolol Hydrochloride, R

Enantioselective Synthetic Pathways for (R)-Bevantolol hydrochloride

The synthesis of single-enantiomer pharmaceuticals is a critical area of research, driven by the often-differing pharmacological activities of enantiomers. researchgate.neticjs.us For (R)-Bevantolol hydrochloride, several enantioselective synthetic strategies have been investigated to produce the desired stereoisomer with high purity.

Asymmetric Synthesis Approaches (e.g., using chiral precursors, selective reduction)

Asymmetric synthesis aims to create a specific enantiomer directly from achiral or prochiral starting materials, often employing chiral catalysts or auxiliaries. ptfarm.pllibretexts.org A common strategy for synthesizing chiral beta-blockers like bevantolol (B1218773) involves the use of chiral precursors. For instance, the synthesis of (R)-bevantolol can be achieved using (R)-epichlorohydrin as a chiral building block. researchgate.netjst.go.jp This approach establishes the stereocenter early in the synthetic sequence.

Another key asymmetric method is the selective reduction of a prochiral ketone. organic-chemistry.orgmagtech.com.cn This involves using a chiral reducing agent or a catalyst to stereoselectively reduce a ketone intermediate, thereby forming the desired chiral alcohol. While specific examples for bevantolol are not extensively detailed in the provided results, this remains a fundamental and widely applied technique in the synthesis of chiral pharmaceuticals. nih.govnih.gov The efficiency of such reactions is often measured by the enantiomeric excess (e.e.), which quantifies the purity of the desired enantiomer. icjs.us

Derivatization Strategies from Related Intermediates

The synthesis of (R)-Bevantolol hydrochloride can also be approached through the derivatization of related chiral intermediates. One documented method involves the reaction of 3,4-dimethoxyphenethylamine (B193588) with (S)-(+)-m-tolyl glycidyl (B131873) ether, which is derived from (R)-(-)-epichlorohydrin. researchgate.net This reaction establishes the absolute configuration of the resulting (+) enantiomer as R. researchgate.net

Furthermore, derivatization with chiral organic reagents, such as chiral isocyanates, can be used to resolve racemic mixtures of beta-adrenergic agents. google.comgoogleapis.com This process involves forming diastereomeric urea (B33335) derivatives, which can then be separated. google.comgoogleapis.com Subsequent cleavage of the separated diastereomers regenerates the individual enantiomers of the starting amine. google.com This method relies on the facile separation of the diastereomeric intermediates, which often have different physical properties. google.comgoogleapis.com

Resolution Techniques for Enantiomeric Separation of Bevantolol hydrochloride

Resolution techniques are employed to separate a racemic mixture into its constituent enantiomers. For bevantolol hydrochloride, both preferential crystallization and chromatographic methods have been explored.

Preferential Crystallization Procedures for Racemic Mixtures

Preferential crystallization is a cost-effective resolution method applicable to racemic mixtures that form conglomerates, which are mechanical mixtures of crystals of the two enantiomers. acs.orgresearchgate.net This technique involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer, leading to its selective crystallization. researchgate.net Research has demonstrated that bevantolol hydrochloride is prone to spontaneous resolution and can be resolved through an effective direct preferential crystallization procedure. jst.go.jpacs.orgorcid.org The success of this method depends on the phase diagram of the enantiomeric system and the ability to control the crystallization process to prevent the nucleation of the undesired enantiomer. researchgate.netorcid.org Techniques such as auto-seeded polythermal preferential crystallization have been shown to be more efficient than seeded isothermal methods for some compounds. nih.gov

Chromatographic Resolution Methods (e.g., chiral stationary phases)

Chromatographic resolution using chiral stationary phases (CSPs) is a powerful and widely used technique for separating enantiomers. researchgate.netmdpi.comconicet.gov.ar Various CSPs have been successfully employed for the enantiomeric separation of bevantolol.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. mdpi.com For instance, cellulose tris(3,5-dimethylphenylcarbamate) based columns, like Chiralcel OD and Chiralpak IB, have been used for the direct separation of bevantolol enantiomers under both normal and reversed-phase conditions. researchgate.netmdpi.com The composition of the mobile phase, including the type of organic modifier and the presence of additives, significantly influences the separation factor (α) and resolution (Rs). researchgate.netconicet.gov.ar

Other CSPs, including Chiralpak AD-H and Chiralcel OJ-H, have also demonstrated effective separation of bevantolol enantiomers. researchgate.netnih.gov Coupled achiral-chiral HPLC systems have been developed to determine bevantolol enantiomers in biological samples, where an initial achiral column is used for sample cleanup before the chiral separation. nih.gov

| CSP Type | Mobile Phase Composition | Application | Reference |

| Chiralcel OD / OD-R | Varies (e.g., with different alcohols) | Enantiomeric separation of bevantolol | researchgate.net |

| Chiralpak IB | Acetonitrile—20 mmol · L−1 KH2PO4 (25/75, v/v; pH 4.5) | Chiral separation of bevantolol hydrochloride enantiomers | researchgate.net |

| Chiralpak AD-H | n-hexane-ethanol-diethylamine (10:90:0.1, v/v/v) | Chiral purity determination of bevantolol | researchgate.net |

| Chiralcel OJ-H | Not specified in detail | Resolution and determination of bevantolol enantiomers | nih.gov |

Optimization of Synthetic Yield and Enantiomeric Excess in Laboratory Scale

Optimizing the synthetic yield and enantiomeric excess (e.e.) is crucial for the practical application of any synthetic route. In the context of (R)-Bevantolol hydrochloride, this involves refining both the asymmetric synthesis and the resolution steps.

For preferential crystallization, optimization involves carefully controlling factors such as supersaturation, temperature, and seeding to maximize the yield of the desired enantiomer while maintaining high enantiomeric purity. acs.orgnih.gov The efficiency of this process can be enhanced by coupling it with in-situ racemization, which can theoretically increase the yield to 100%. researchgate.net

In chromatographic separations, optimization focuses on the selection of the appropriate CSP and mobile phase to achieve baseline resolution with a high separation factor. researchgate.netconicet.gov.ar Factors such as column temperature, flow rate, and the pH of the mobile phase are systematically varied to find the optimal conditions for separation. researchgate.net For example, in the separation of bevantolol enantiomers on a Chiralpak IB column, the effects of the organic modifier, buffer type, mobile phase pH, and column temperature were evaluated to achieve a resolution of 3.90. researchgate.net The goal is to maximize throughput while ensuring the desired level of enantiomeric purity.

Molecular and Cellular Mechanisms of Action of Bevantolol Hydrochloride, R

Beta-Adrenergic Receptor Antagonism

Bevantolol (B1218773) is recognized as a cardioselective beta-adrenoceptor antagonist. nih.govnih.gov This class of drugs works by blocking the effects of endogenous catecholamines, like epinephrine (B1671497), at beta-adrenergic receptors. revespcardiol.org The antagonism of these receptors, particularly the β1 subtype which is predominant in the heart, leads to physiological effects such as a decrease in heart rate and blood pressure. revespcardiol.orgdrugbank.com

Selectivity for Beta-1 Adrenergic Receptors in Experimental Systems

Bevantolol exhibits a preferential blockade of beta-1 adrenergic receptors, a property known as cardioselectivity. nih.govnih.gov This selectivity is attributed to the 3,4-dimethoxyphenylethylamino moiety in its chemical structure. nih.govnih.gov

Experimental evidence supports this selectivity. In in vitro studies, bevantolol was more effective at antagonizing the responses of atrial tissues (rich in beta-1 receptors) to isoproterenol (B85558) than tracheal tissues (where beta-2 receptors are more common). nih.gov In in vivo experiments with both conscious and anesthetized dogs, bevantolol showed a preference for inhibiting isoproterenol-induced tachycardia (a beta-1 mediated effect) compared to the nonselective beta-blocker propranolol (B1214883). nih.gov Conversely, its impact on blood pressure changes induced by isoproterenol was minimal compared to propranolol, indicating a lesser effect on peripheral beta-2 receptors. nih.gov

Studies in asthmatic patients have also demonstrated bevantolol's relative beta-1 selectivity. While bevantolol did cause a slight decrease in the forced expiratory volume in one second (FEV1), it did not prevent the bronchodilatory effects of the beta-2 agonist terbutaline, unlike propranolol which completely blocked it. nih.gov This suggests that bevantolol has less of an impact on the beta-2 receptors in the bronchi. nih.gov The beta-1 selectivity of bevantolol is considered to be similar to that of other cardioselective beta-blockers like atenolol (B1665814) and metoprolol (B1676517). nih.gov However, it's important to note that this selectivity is not absolute and can be dose-dependent. wiley.comnih.gov

Receptor Binding Affinity and Dissociation Kinetics (in vitro studies)

In vitro studies are crucial for understanding the interaction between a drug and its receptor at a molecular level. These studies measure parameters like binding affinity (often expressed as Kd or Ki) and the rates of association (kon) and dissociation (koff). nih.govresearchgate.netexcelleratebio.com A lower Kd or Ki value indicates a higher binding affinity. The dissociation rate constant, koff, is particularly important as it determines the drug's residence time on the receptor, which can influence the duration of its effect. excelleratebio.com

Absence or Presence of Intrinsic Sympathomimetic Activity (ISA) in Experimental Models

Bevantolol is characterized as being devoid of intrinsic sympathomimetic activity (ISA). nih.govnih.govmims.com ISA, or partial agonist activity, occurs when a beta-blocker not only blocks the receptor but also weakly stimulates it. wiley.com

The lack of ISA in bevantolol has been demonstrated in experimental models. In both normal and reserpinized dogs, bevantolol did not show any intrinsic sympathomimetic activity. nih.gov Interestingly, a ring-hydroxylated urinary metabolite of bevantolol, found in trace amounts in humans, did exhibit significant ISA in animal studies at pharmacological doses. nih.gov However, the clinical relevance of this finding is considered to be minimal due to the low levels of this metabolite in humans. nih.gov

Effects on G-Protein Signaling Cascades

Beta-adrenergic receptors are G-protein-coupled receptors (GPCRs). revespcardiol.org When activated by an agonist, they couple to G-proteins, initiating a downstream signaling cascade. frontiersin.orgmdpi.com For β1- and β2-adrenergic receptors, this typically involves the activation of the Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). frontiersin.org cAMP then activates protein kinase A (PKA), leading to various cellular responses, including increased heart contractility. frontiersin.org

As a beta-1 adrenoceptor antagonist, bevantolol blocks this G-protein signaling cascade. By preventing the binding of catecholamines to the receptor, it inhibits the activation of Gαs and the subsequent production of cAMP. This blockade of the epinephrine-induced sympathetic activation results in a decrease in heart rate and contractility. drugbank.com The modulation of GPCR signaling is a key mechanism for many drugs, and regulators of G protein signaling (RGS) proteins are also involved in controlling the duration and amplitude of these signals. nih.gov Recent research has also highlighted the role of β-arrestin-dependent signaling pathways, which are separate from G-protein-mediated signaling and can be preferentially activated by certain ligands. mdpi.combiomolther.orgnih.gov

Interactions with Alpha-Adrenergic Receptors (in vitro and preclinical in vivo)

In addition to its primary action as a beta-1 antagonist, bevantolol has been shown to interact with alpha-adrenergic receptors. nih.govnih.govnih.gov This interaction has been observed in both in vitro and preclinical in vivo studies. nih.govnih.gov The 3,4-dimethoxyphenyl moiety in bevantolol's structure appears to be responsible for its in vitro binding affinity at alpha-adrenoceptor sites. nih.gov

Agonist and Antagonist Effects Profile

Bevantolol's interaction with alpha-adrenergic receptors is complex, with evidence suggesting both agonist and antagonist effects. drugbank.comnih.govnih.gov

In pithed rats, bevantolol caused a hypertensive effect that was reduced by phentolamine, an alpha-adrenoceptor antagonist. nih.gov This suggests that bevantolol may act as an alpha-adrenoceptor agonist. nih.gov Some researchers have proposed that a partial agonist action on alpha-adrenoceptors could explain some of bevantolol's unique properties. nih.gov

Conversely, there is also evidence for alpha-antagonist activity. wiley.comnih.gov This weak alpha-blocking activity is thought to contribute to a vasodilator action. wiley.com Animal experiments have confirmed both agonist and antagonist effects on alpha-receptors. drugbank.comnih.gov The in vivo significance of bevantolol's affinity for alpha-adrenoceptor sites remains an area for further investigation. nih.gov

Calcium Channel Modulation Effects in Cellular Systems

Bevantolol hydrochloride has been identified as a potent calcium channel antagonist. medchemexpress.comchemsrc.com Studies on neurons dissociated from rat brain have shown that bevantolol inhibits both high-voltage activated (HVA) and low-voltage activated (LVA) Ca2+ currents in a concentration-dependent manner. nih.gov The IC50 value for the inhibition of LVA-ICa was determined to be 4 x 10⁻⁵ M, while a concentration of 10⁻⁴ M inhibited HVA-ICa by 28.5 ± 7.7%. nih.gov This inhibitory effect on calcium channels was found to be more potent than that of other beta-blockers like propranolol and labetalol. nih.gov

Interestingly, the calcium channel modulating effects of bevantolol appear to be tissue-specific. In isolated atrioventricular (A-V) nodal preparations, bevantolol significantly increased intranodal conduction time, suggesting an inhibition of the inward calcium currents responsible for nodal cell depolarization. nih.gov However, it did not demonstrate a negative inotropic effect in isolated atria or pithed rats, nor did it alter the positive inotropic effect of increased extracellular calcium. nih.gov This suggests that bevantolol may selectively inhibit calcium channels in nodal tissue while sparing the L-type calcium channels that are critical for myocardial contraction. nih.gov This selective modulation of calcium channels contributes to its electrophysiological profile. nih.gov

Table 1: Effects of Bevantolol on Calcium Currents

| Parameter | Value | Cell Type | Reference |

|---|---|---|---|

| IC50 for LVA-ICa | 4 x 10⁻⁵ M | Rat Brain Neurons | nih.gov |

| Inhibition of HVA-ICa | 28.5 ± 7.7% at 10⁻⁴ M | Rat Brain Neurons | nih.gov |

| Effect on A-V Nodal Conduction | Increased Conduction Time | Isolated A-V Nodal Preparations | nih.gov |

| Effect on Myocardial Contraction | No Negative Inotropic Effect | Isolated Atria and Pithed Rats | nih.gov |

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition (Preclinical Identification)

Preclinical research has identified Bevantolol hydrochloride as a potential inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2). ehdn.org VMAT2 is a protein responsible for transporting monoamines, such as dopamine (B1211576), from the cytoplasm into synaptic vesicles for subsequent release. nih.gov Inhibition of VMAT2 can therefore modulate neurotransmission. nih.gov The identification of bevantolol as a VMAT2 inhibitor originated from artificial intelligence-based screening aimed at repurposing existing drugs for new therapeutic indications. ehdn.orgdhh-ev.de

The potential for VMAT2 inhibition by bevantolol has been explored in the context of neurological disorders like Huntington's disease, where chorea is a prominent symptom. ehdn.orgnih.gov The mechanism is thought to involve the disruption of dopamine transmission between neurons. nih.gov

In Vitro Functional Validation of VMAT2 Activity

The inhibitory activity of bevantolol at VMAT2 has been confirmed through in vitro functional studies. ehdn.orgdhh-ev.de These studies are crucial for validating the findings from computational screening and for characterizing the pharmacological action of the compound. While specific details of the in vitro assays for bevantolol are not extensively published in the provided search results, the general approach for confirming VMAT2 inhibition involves measuring the uptake of radiolabeled monoamines into synaptic vesicles in the presence and absence of the test compound. nih.gov A reduction in monoamine uptake would indicate an inhibitory effect on VMAT2. nih.gov The confirmation of bevantolol's VMAT2 inhibitory activity in these preclinical, in vitro settings provided the basis for further clinical investigation. ehdn.orgdhh-ev.de

AI-Driven Identification of VMAT2 Interaction

Electrophysiological Properties in Isolated Tissue Preparations

Bevantolol exhibits distinct electrophysiological effects in isolated cardiac tissue. nih.gov In atrial and ventricular muscle preparations, bevantolol has been shown to reduce the maximum rate of depolarization (Vmax) and the overshoot potential of the action potential. nih.gov This effect is indicative of a Class I antiarrhythmic action, which involves the blockade of fast inward sodium channels. nih.gov

Furthermore, in isolated atria, bevantolol-induced bradycardia is associated with several changes in the action potential characteristics. nih.gov These include a positive shift in the take-off potential, a reduction in Vmax, and a lengthening of the action potential duration. nih.gov These findings highlight the complex electrophysiological profile of bevantolol, which includes both beta-blocking and direct membrane-stabilizing effects. nih.govnih.gov

Effects on Sinus Node Activity

Bevantolol has a direct effect on the sinus node, the natural pacemaker of the heart. nih.gov In isolated atrial preparations, bevantolol induces bradycardia. nih.gov This slowing of the heart rate is accompanied by specific changes in the electrophysiological properties of the sinus node cells. nih.gov Notably, at higher concentrations, a decrease in the slope of slow diastolic depolarization has been observed. nih.gov The Bainbridge reflex describes how an increase in right atrial pressure can lead to an increase in heart rate, a mechanosensitive response of the sinoatrial node. frontiersin.org While the direct interaction of bevantolol with these mechanosensitive pathways is not detailed, its direct depressant effect on sinus node automaticity is a key feature of its pharmacological action. nih.govnih.gov

Table 2: Electrophysiological Effects of Bevantolol in Isolated Cardiac Tissue

| Tissue Preparation | Effect | Mechanism | Reference |

|---|---|---|---|

| Atrial and Ventricular Muscle | Reduced Vmax and overshoot potential | Class I antiarrhythmic action (sodium channel blockade) | nih.gov |

| Isolated Atria | Bradycardia, positive shift in take-off potential, reduced Vmax, lengthened action potential duration | Direct effect on sinus node and atrial myocytes | nih.gov |

| Sinus Node | Bradycardia, decreased slope of slow diastolic depolarization (at high concentrations) | Direct depressant effect on automaticity | nih.govnih.gov |

Preclinical Pharmacological Investigations of Bevantolol Hydrochloride, R

In Vitro Pharmacological Characterization

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a cornerstone in pharmacology for determining the affinity of a compound for its target receptor. giffordbioscience.com These assays utilize a radiolabeled ligand that binds to the receptor of interest. By measuring the displacement of this radioligand by an unlabeled compound, such as (R)-Bevantolol hydrochloride, the binding affinity (Ki) of the test compound can be determined. nih.gov

In the context of (R)-Bevantolol, these assays have been crucial in defining its receptor binding profile. The 3,4-dimethoxyphenylethylamino moiety of the bevantolol (B1218773) molecule is credited with its cardioselectivity. nih.gov This structural feature also appears to contribute to its binding affinity at alpha-adrenoceptor sites, although the in vivo relevance of this finding requires further clarification. nih.gov

Table 1: Receptor Binding Affinity of Bevantolol

| Receptor Subtype | Finding | Citation |

|---|---|---|

| Beta-1 Adrenoceptor | Bevantolol demonstrates antagonist activity at beta-1 receptors. | nih.gov |

| Alpha-Adrenoceptor | In vitro studies show binding affinity at alpha-adrenoceptor sites. | nih.gov |

Functional Assays in Isolated Organ Preparations (e.g., guinea-pig pulmonary arteries, rat heart)

Functional assays in isolated organ preparations provide insights into the physiological response elicited by a compound at the tissue level. For (R)-Bevantolol hydrochloride, these studies have been instrumental in characterizing its cardioselectivity and other pharmacological properties.

In isolated guinea-pig atria, bevantolol demonstrated a greater antagonistic effect on atrial responses to isoproterenol (B85558) compared to its effects on tracheal responses, confirming its cardioselectivity. nih.gov Studies on isolated rat atria revealed that bevantolol-induced bradycardia was associated with a positive shift in the take-off potential, a decrease in the maximum rate of depolarization (Vmax), and a prolongation of the action potential duration. nih.gov In atrial and ventricular muscle, bevantolol reduced the Vmax and the overshoot potential, suggesting a reduction of the fast inward sodium current, which is a Class I antiarrhythmic action. nih.gov

Furthermore, in isolated atrioventricular (A-V) nodal preparations, bevantolol significantly increased the intranodal conduction time. nih.gov This suggests a restriction of the inward current through calcium channels responsible for nodal depolarization. nih.gov However, bevantolol did not exhibit a negative inotropic effect in isolated atria, nor did it affect the positive inotropic response to increased extracellular calcium concentrations. nih.gov This implies an absence of significant restriction of current through the calcium channels that control myocardial contraction. nih.gov

Table 2: Functional Effects of Bevantolol in Isolated Organ Preparations

| Preparation | Effect | Implication | Citation |

|---|---|---|---|

| Isolated guinea-pig atria and trachea | Greater antagonism of atrial vs. tracheal responses to isoproterenol | Cardioselectivity | nih.gov |

| Isolated rat atria | Bradycardia, positive shift in take-off potential, decreased Vmax, prolonged action potential | Mechanisms of heart rate reduction | nih.gov |

| Isolated rat atrial and ventricular muscle | Reduced Vmax and overshoot potential | Class I antiarrhythmic action | nih.gov |

| Isolated rat A-V nodal preparations | Increased intranodal conduction time | Restriction of calcium current in nodal tissue | nih.gov |

| Isolated rat atria | No negative inotropic effect, no alteration of response to increased calcium | Absence of significant effect on myocardial calcium channels | nih.gov |

In Vivo Pharmacodynamic Studies in Animal Models

Cardiovascular System Research (e.g., effects on heart rate, blood pressure, myocardial contractility, coronary blood flow in rats and dogs)

In vivo studies in animal models are critical for understanding the integrated physiological effects of a drug. Research on (R)-Bevantolol hydrochloride in rats and dogs has provided a comprehensive picture of its cardiovascular pharmacodynamics.

In pithed rats, bevantolol was found to be more potent in blocking the chronotropic (heart rate) effects of isoprenaline than its hypotensive effects. nih.gov The compound itself induced bradycardia. nih.gov In these models, bevantolol also lengthened the P-R interval in the electrocardiogram (ECG) and could produce atrioventricular (A-V) block and bundle-branch block. nih.gov An interesting observation in pithed rats was that bevantolol caused hypertension, an effect that was attenuated by phentolamine, suggesting a potential alpha-adrenoceptor agonist activity. nih.gov It also potentiated the pressor effects of noradrenaline, implying a possible blockade of noradrenaline uptake. nih.gov

In both conscious and anesthetized dogs, bevantolol preferentially inhibited isoproterenol-induced tachycardias. nih.gov Animal experiments also suggest a beneficial effect in angina, as it caused a favorable redistribution of blood flow in dogs. nih.gov

Table 3: In Vivo Cardiovascular Effects of Bevantolol

| Animal Model | Parameter | Observation | Citation |

|---|---|---|---|

| Pithed Rats | Isoprenaline-induced effects | More potent blockade of chronotropic vs. hypotensive effects | nih.gov |

| Pithed Rats | Heart Rate | Induced bradycardia | nih.gov |

| Pithed Rats | ECG | Lengthened P-R interval, potential for A-V and bundle-branch block | nih.gov |

| Pithed Rats | Blood Pressure | Caused hypertension (attenuated by phentolamine) | nih.gov |

| Conscious and Anesthetized Dogs | Heart Rate | Preferential inhibition of isoproterenol-induced tachycardia | nih.gov |

| Dogs | Coronary Blood Flow | Favorable redistribution of blood flow | nih.gov |

Comparative studies with other beta-blockers are essential for delineating the unique pharmacological profile of a new agent. Bevantolol's profile has been shown to differ from that of propranolol (B1214883) in various animal models. nih.gov In conscious and anesthetized dogs, bevantolol's effect on blood pressure after isoproterenol administration was minimal compared to propranolol, reflecting its reduced impact on peripheral beta-2 receptors. nih.gov Another functional distinction was observed in histamine-challenged guinea pigs, where bevantolol had little effect on the antiasthmatic effect of isoproterenol, whereas propranolol completely blocked it. nih.gov

The efficacy of a cardiovascular drug is ultimately tested in models that mimic human disease states. Bevantolol has been evaluated in models of hypertension and myocardial ischemia.

In spontaneously hypertensive rats (SHR) and 2-kidney, 1-clip renal hypertensive rats, bevantolol demonstrated a dose-related antihypertensive effect. nih.gov Notably, unlike propranolol, bevantolol did not produce an initial pressor response in these hypertensive rat models. nih.gov

In a myocardial ischemia model, bevantolol exhibited a distinct profile compared to propranolol by increasing the contractile function in the ischemic myocardium. nih.gov

Table 4: Effects of Bevantolol in Cardiovascular Disease Models

| Disease Model | Animal | Key Finding | Comparison with Propranolol | Citation |

|---|---|---|---|---|

| Spontaneously Hypertensive Rats | Rat | Dose-related antihypertensive effect | No initial pressor response (unlike propranolol) | nih.govnih.gov |

| 2-Kidney, 1-Clip Renal Hypertensive Rats | Rat | Dose-related antihypertensive effect | No initial pressor response (unlike propranolol) | nih.govnih.gov |

| Myocardial Ischemia | Not Specified | Increased contractile function in ischemic myocardium | Propranolol did not show this effect | nih.gov |

Comparisons with Other Beta-Adrenoceptor Antagonists in Animal Models

Neuropharmacological Investigations in Animal Models (e.g., central beta-adrenoceptors in stress-induced hypertension in rats)

Preclinical research has explored the effects of Bevantolol hydrochloride, (R)- on the central nervous system, particularly in the context of stress-induced hypertension. A notable study investigated the impact of chronic treatment with bevantolol on blood pressure and central beta-adrenoceptors in rats subjected to repeated immobilization stress. nih.gov

In this animal model, daily immobilization for two hours over a period of 14 days led to a significant increase in systolic blood pressure, reaching approximately 150 mmHg. nih.gov Chronic administration of bevantolol hydrochloride successfully inhibited this stress-induced rise in blood pressure. nih.gov

Furthermore, the study delved into the neurochemical changes within the cerebral cortex of these rats. The repeated stress was found to cause a decrease in the maximum number of [3H]dihydroalprenolol binding sites (Bmax), which primarily indicated a reduction in beta-1 adrenoceptors. nih.gov This downregulation of central beta-1 adrenoceptors induced by stress was completely prevented by the concurrent treatment with bevantolol. nih.gov In fact, bevantolol treatment alone was observed to increase the Bmax to 137% of control levels. nih.gov These findings suggest that bevantolol can counteract both the hypertensive and the central beta-1 adrenoceptor downregulation effects of chronic stress. nih.gov It is important to note, however, that while bevantolol mitigated the hypertensive response, it did not prevent the stress-induced inhibition of body weight gain in the animals. nih.gov

The central beta-adrenoceptor system is recognized for its involvement in cardiovascular responses to stress. patsnap.com The ability of bevantolol to modulate these central receptors, specifically the beta-1 subtype, highlights a key neuropharmacological mechanism contributing to its antihypertensive effects in stress-related models. nih.gov

Table 1: Effects of Bevantolol on Stress-Induced Hypertension and Central β-Adrenoceptors in Rats

| Parameter | Condition: Stress | Condition: Stress + Bevantolol | Key Finding | Reference |

|---|---|---|---|---|

| Systolic Blood Pressure | Increased to ~150 mmHg | Increase was inhibited | Bevantolol prevents stress-induced hypertension. | nih.gov |

| Central β1-Adrenoceptor Density (Bmax) | Decreased (downregulation) | Downregulation was completely inhibited | Bevantolol prevents the stress-induced decrease in central β1-adrenoceptor density. | nih.gov |

| Body Weight Gain | Inhibited by stress | Inhibition was not suppressed | Bevantolol did not affect stress-induced changes in body weight. | nih.gov |

Investigation of Metabolite Activity in Animal Models

This particular metabolite, while found only in trace amounts in human urine, demonstrated interesting properties when administered in pharmacological doses to animals. nih.govnih.gov Similar to bevantolol, the metabolite was found to be highly cardioselective. nih.gov However, in stark contrast to the parent drug, which is devoid of intrinsic sympathomimetic activity, this metabolite showed significant intrinsic beta sympathomimetic activity in animal models, including dogs. nih.govnih.gov

The clinical relevance of this metabolite's activity has not been fully established, given its low concentration in humans. nih.govnih.gov However, these findings from animal models are crucial for a comprehensive understanding of the drug's pharmacology, indicating that metabolic transformation can lead to a compound with a qualitatively different interaction at the beta-adrenoceptor.

Table 2: Pharmacological Profile of a Bevantolol Metabolite in Animal Models

| Compound | Property | Observation in Animal Models | Key Distinction from Bevantolol | Reference |

|---|---|---|---|---|

| Ring-Hydroxylated Metabolite | Cardioselectivity | Ranked high in cardioselectivity. | Similar to bevantolol. | nih.gov |

| Ring-Hydroxylated Metabolite | Intrinsic Sympathomimetic Activity (ISA) | Demonstrated significant ISA. | Bevantolol is devoid of ISA. | nih.govnih.gov |

Pharmacokinetic and Biotransformation Research Preclinical Focus for Bevantolol Hydrochloride, R

Absorption and Distribution Studies in Preclinical Species

Preclinical studies in animal models, primarily rats and dogs, have been instrumental in characterizing the absorption and distribution profile of bevantolol (B1218773). Following oral administration of ¹⁴C-labeled bevantolol to male rats, radioactivity in the blood reached an initial peak concentration of 826 ng equivalents of bevantolol/ml at 30 minutes. researchgate.net A secondary peak of 307 ng/ml was observed at 5 hours, suggesting potential enterohepatic circulation. researchgate.net

In dogs, the pharmacokinetics of bevantolol hydrochloride (NC-1400) were evaluated after oral administration at various doses. researchgate.net The plasma concentrations and the area under the plasma concentration-time curve (AUC) demonstrated a nonlinear relationship with the dose, indicating dose-dependent absorption or saturation of first-pass metabolism. researchgate.net For instance, oral bioavailability increased from 2.65% at a 5 mg/kg dose to 17.38% at a 30 mg/kg dose. researchgate.net

Table 1: Pharmacokinetic Parameters of Bevantolol in Male Dogs After Single Oral Administration

| Parameter | 5 mg/kg | 10 mg/kg | 30 mg/kg |

|---|---|---|---|

| Cmax (ng/ml) | 35 | 132 | 1126 |

| Tmax (hr) | 0.44 - 0.81 | 0.44 - 0.81 | 0.44 - 0.81 |

| AUC (ng·hr/ml) | 105 | 335 | 3876 |

| Bioavailability (%) | 2.65 | 4.44 | 17.38 |

Data sourced from a study on the pharmacokinetics of NC-1400 (bevantolol hydrochloride) in dogs. researchgate.net

Tissue distribution studies in rats using ¹⁴C-bevantolol showed that radioactivity was widely distributed throughout the body, with notably high concentrations found in the liver, kidney, and gut. researchgate.net The distribution pattern is consistent with the primary roles of the liver in metabolism and the kidneys in excretion. researchgate.net Animal experiments in dogs with induced myocardial ischemia have also shown that bevantolol can cause a favorable redistribution of blood flow. nih.gov

Metabolic Pathways and Metabolite Identification in Animal Models (e.g., ring hydroxylation)

The biotransformation of bevantolol in preclinical species involves several metabolic pathways. In animal models, a significant pathway is ring hydroxylation. nih.gov A ring-hydroxylated urinary metabolite, identified as Metabolite 3 in some studies, has been observed. nih.govnih.gov This metabolite, while present only in trace amounts in human urine, was found in more significant quantities in animal models and exhibited a distinct pharmacological profile. nih.govnih.gov When administered in pharmacological doses to dogs, this hydroxylated metabolite was highly cardioselective, similar to the parent compound, but also showed significant intrinsic beta sympathomimetic activity, a property absent in bevantolol itself. nih.govnih.gov

Like many other beta-blockers, bevantolol's metabolism is largely mediated by the cytochrome P-450 (CYP) enzyme system. mdpi.comnih.gov The metabolism of beta-blockers can involve pathways such as glucuronidation, hydroxylation of the aromatic ring, and oxidation of the side chain. mdpi.comresearchgate.net Studies on other beta-blockers like propranolol (B1214883) have identified multiple metabolites formed through these pathways. mdpi.comresearchgate.net While detailed metabolite profiling for bevantolol in preclinical species is not extensively published, the identification of the hydroxylated metabolite confirms that aromatic hydroxylation is a key biotransformation route in animals. nih.gov This extensive metabolism, particularly through phase I (e.g., hydroxylation) and subsequent phase II (e.g., glucuronidation) reactions, is typical for lipophilic beta-blockers and contributes to their clearance. mdpi.commdpi.com

Elimination Kinetics in Preclinical Systems

The elimination of bevantolol from the body in preclinical models follows discernible kinetic patterns. In male rats, following oral administration of ¹⁴C-bevantolol, the radioactivity concentration in the blood declined with a calculated elimination half-life of 5.53 hours after the second peak. researchgate.net The elimination of most drugs from the body follows either first-order or zero-order kinetics. unil.ch First-order kinetics, where a constant fraction of the drug is eliminated per unit of time, is the most common mechanism for drug elimination, and bevantolol exhibits this property. unil.chnih.gov

In both rats and dogs, bevantolol and its metabolites are eliminated through both urine and feces. researchgate.net Studies with ¹⁴C-labeled bevantolol showed that rats excrete a greater proportion of the radioactivity in urine compared to feces. researchgate.net Conversely, in dogs, fecal excretion was the predominant route. researchgate.net This species-specific difference in excretion pathways is a common finding in preclinical pharmacokinetics. The presence of a second peak in the blood concentration profile in rats points towards significant biliary excretion and subsequent reabsorption (enterohepatic cycling) of bevantolol or its metabolites. researchgate.net

Stereoselective Pharmacokinetics in Animal Studies

Bevantolol is a chiral compound, administered as a racemic mixture of its (R)- and (S)-enantiomers. fda.gov The study of stereoselective pharmacokinetics is critical, as enantiomers of a drug can differ significantly in their pharmacological activity and pharmacokinetic profiles. mdpi.com For many beta-blockers, the (S)-enantiomer typically possesses significantly higher beta-blocking activity than the (R)-enantiomer. mdpi.com

While specific pharmacokinetic data comparing (R)- and (S)-bevantolol in animal models is not extensively detailed in the available literature, research on other beta-blockers provides strong evidence for stereoselective disposition. For example, a study on bisoprolol (B1195378) in beagle dogs revealed that after administration of the racemate, the area under the curve (AUC) for the S(-)-enantiomer was about 1.5 times higher, and its elimination half-life was 1.4 times longer than that of the R(+)-enantiomer. nih.gov This difference was attributed to stereoselective metabolic clearance, as the R(+)-enantiomer was metabolized more rapidly by dog liver microsomes. nih.gov No such stereoselectivity was observed for volume of distribution, bioavailability, or renal clearance. nih.gov

Similarly, the metabolism of other beta-blockers like propranolol and metoprolol (B1676517) is known to be stereoselective in animals, often influenced by specific CYP450 isoenzymes that preferentially metabolize one enantiomer over the other. mdpi.com For propranolol, the (R)-(+)-enantiomer is metabolized preferentially at low concentrations. mdpi.comresearchgate.net Given these precedents within the beta-blocker class, it is highly probable that the pharmacokinetics of bevantolol in preclinical species are also stereoselective, with potential differences in the metabolic clearance and, consequently, the half-life and plasma exposure of the (R)- and (S)-enantiomers.

Structure Activity Relationship Sar Studies and Molecular Design Efforts for Bevantolol Hydrochloride, R

Identification of Key Structural Moieties for Receptor Affinity and Selectivity

The pharmacological profile of Bevantolol (B1218773) hydrochloride, (R)- is intrinsically linked to its molecular architecture, which is characteristic of the aryloxypropanolamine class of beta-blockers. researchgate.net SAR studies have successfully identified several structural components that are critical for its binding to β-adrenergic receptors and for its notable β1-receptor selectivity. acs.org The molecule can be deconstructed into three primary moieties, each playing a distinct role in receptor interaction.

The fundamental pharmacophore for this class of drugs includes a protonated secondary amine and a hydroxyl group on the propanolamine (B44665) side chain. researchgate.netmdpi.com These groups are essential for forming key hydrogen bonds with specific residues within the receptor's binding pocket, such as a highly conserved aspartate residue in transmembrane helix 3 (TM3). researchgate.net The aromatic ring system is another crucial component, engaging in van der Waals and hydrophobic interactions that anchor the ligand within the receptor. researchgate.netmdpi.com

In (R)-Bevantolol, these key moieties are:

The Aryloxypropanolamine Core: The (2R)-1-amino-3-phenoxy-2-propanol backbone is the quintessential scaffold for β-adrenergic antagonism. The ether oxygen in the aryloxy group and the hydroxyl group on the propane (B168953) chain are critical for high-affinity binding.

The N-Alkyl Substituent: The (3,4-dimethoxyphenyl)ethyl group attached to the secondary amine is a major determinant of the compound's cardioselectivity. Research on a series of related compounds demonstrated that the presence of this specific substituent significantly enhances affinity for β1-receptors over β2-receptors. Modifications to this group can drastically alter the selectivity profile.

The Aryloxy Group: The 3-methylphenoxy (or m-tolyloxy) group is the third key component. Studies involving the synthesis of various analogs have shown that the nature and position of substituents on this phenyl ring are pivotal in modulating potency and selectivity. acs.org For instance, the placement of a methyl group at the meta-position, as seen in Bevantolol, was found to provide a favorable balance of properties compared to other substitutions. acs.org

Research by Wasson et al. explored how different substituents on the aryloxy ring influenced cardioselectivity in a series of 1-[(3,4-dimethoxyphenethyl)amino]-3-aryloxy-2-propanols. acs.org The findings underscore the importance of the electronic and steric properties of this moiety in achieving β1-selectivity.

| Compound (Analog of Bevantolol) | Aryloxy Group Substitution | Relative β1-Receptor Affinity (IC50) | Comment on Selectivity |

|---|---|---|---|

| Bevantolol | 3-Methyl | Potent | High β1-selectivity |

| Analog 1 | 4-Methoxy | Less Potent | Reduced selectivity compared to Bevantolol |

| Analog 2 | 2-Chloro | Potent | Maintained good β1-selectivity |

| Analog 3 | Unsubstituted Phenyl | Moderately Potent | Lower selectivity |

Influence of Stereochemistry on Biological Activity and Receptor Interaction

The biological activity of Bevantolol is critically dependent on its stereochemistry. The molecule possesses a single chiral center at the C-2 position of the propanolamine chain, which bears the hydroxyl group. mdpi.comfda.gov This results in the existence of two enantiomers: (R)-Bevantolol and (S)-Bevantolol. It is a well-established principle in pharmacology that β-adrenergic receptor blocking activity in aryloxypropanolamine antagonists resides almost exclusively in one of the enantiomers. mdpi.comresearchgate.net

This stereoselectivity is explained by the "three-point attachment" model of drug-receptor interaction. mdpi.com The more active enantiomer, termed the eutomer , has a specific three-dimensional arrangement that allows its key functional groups—the protonated amine, the hydroxyl group, and the aromatic ring—to bind optimally and simultaneously to complementary sites within the chiral environment of the receptor's binding pocket. researchgate.netmdpi.com The less active enantiomer, or distomer , cannot achieve this precise multipoint interaction and thus exhibits significantly lower binding affinity and pharmacological activity. researchgate.net For most aryloxypropanolamine β-blockers, the (S)-enantiomer is the eutomer; however, the IUPAC nomenclature can vary based on the substituents of the specific molecule. In the context of Bevantolol, the (R)- designation refers to the pharmacologically active eutomer.

The influence of stereochemistry extends beyond simple binding affinity to the thermodynamics of the interaction. Studies on related β-agonists, such as fenoterol, have shown that the configuration at the β-hydroxyl carbon is a key determinant of whether the binding process is enthalpy-driven or entropy-driven. nih.gov

Enthalpy-driven binding (ΔH°) is associated with the formation of strong hydrogen bonds and other polar interactions. nih.gov

Entropy-driven binding (ΔS°) is primarily associated with hydrophobic interactions that lead to the release of ordered water molecules from the binding site. nih.gov

Chirality at the hydroxyl-bearing carbon has been shown to affect binding kinetics and agonist activities through enantioselective interactions with specific amino acid residues in the receptor, such as asparagine in transmembrane helix 6. nih.gov This demonstrates that the precise spatial orientation of the hydroxyl group dictates the nature and quality of the molecular interactions that stabilize the drug-receptor complex.

| Property | (R)-Bevantolol (Eutomer) | (S)-Bevantolol (Distomer) |

|---|---|---|

| β1-Receptor Blocking Activity | High | Very Low / Negligible |

| Receptor Binding Model | Optimal three-point attachment | Sub-optimal (e.g., two-point) attachment |

| Therapeutic Contribution | Responsible for the desired pharmacological effect | Contributes little to efficacy; may contribute to off-target effects |

Rational Design and Synthesis of Analogs for Modified Pharmacological Profiles

Rational drug design involves the iterative process of designing, synthesizing, and testing new molecules based on an understanding of the SAR of a lead compound. mdpi.commdpi.com The primary goal is to create analogs with improved properties, such as enhanced potency, greater receptor subtype selectivity, or a novel mechanism of action. nih.gov The development of Bevantolol is a classic example of this approach, where analogs were systematically synthesized to probe the chemical space around the initial aryloxypropanolamine scaffold. acs.org

The seminal work in this area focused on modifying two key regions of the molecule:

The N-Substituent: The (3,4-dimethoxyphenyl)ethyl group was identified as a key driver of β1-selectivity. Further design efforts could involve modifying this group to fine-tune interactions with the receptor. For example, altering the substitution pattern on the phenyl ring or changing the length of the ethyl linker could modulate the pharmacological profile. Studies on other β-receptor ligands have shown that modifying a long alkylamine chain can even switch a compound from being an antagonist at β1/β2 receptors to an agonist at β3 receptors, highlighting the transformative potential of analog design. nih.gov

The synthesis of these analogs typically follows established chemical routes for aryloxypropanolamines, often starting from a substituted phenol (B47542) and epichlorohydrin, followed by reaction with the desired amine. This systematic approach allows for the generation of a library of compounds for pharmacological evaluation, providing deep insights into the SAR and guiding the development of superior therapeutic agents. acs.org

| Analog Name / Structure Modification | Rationale for Design | Observed Outcome on Pharmacological Profile |

|---|---|---|

| Substitution on the aryloxy ring (e.g., 2-chloro, 4-fluoro) | To probe the effect of electron-withdrawing groups on potency and selectivity. | Maintained high β1-antagonist potency; demonstrated that the receptor can accommodate various substituents at these positions. |

| Substitution with larger groups (e.g., 2,6-dimethyl) | To investigate steric hindrance near the ether linkage. | Generally led to a significant decrease in binding affinity, indicating a steric constraint in this region of the binding pocket. |

| Modification of the N-substituent (conceptual) | To explore interactions in a different sub-pocket of the receptor and potentially alter selectivity or functional activity (e.g., from antagonist to partial agonist). | This strategy is known to drastically alter pharmacological profiles in other β-blocker series. nih.gov |

Advanced Research Methodologies for the Study of Bevantolol Hydrochloride, R

Analytical Techniques for Enantiomeric Quantification in Biological Matrices

The differential pharmacological and toxicological profiles of enantiomers underscore the need for precise analytical methods to quantify individual stereoisomers in biological samples such as plasma. americanpharmaceuticalreview.com For Bevantolol (B1218773), which has a chiral center, distinguishing between the (R)- and (S)-enantiomers is critical.

Coupled Achiral-Chiral High-Performance Liquid Chromatography (HPLC):

A validated method for the determination of Bevantolol enantiomers in human plasma utilizes a coupled achiral-chiral HPLC system. nih.gov This technique involves an initial separation on an achiral column to remove interfering substances from the plasma matrix, followed by resolution of the enantiomers on a chiral stationary phase (CSP). nih.gov

In a specific application, plasma samples were first processed using solid-phase extraction. The extract was then introduced to an achiral silica (B1680970) column. A switching valve directed the fraction containing Bevantolol to a Chiralcel OJ-H chiral column for the enantiomeric separation of (+)-(R)-Bevantolol and (-)-(S)-Bevantolol. nih.gov This method demonstrated linearity for each enantiomer within a concentration range of 20 to 1600 ng/mL, with a quantification limit of 20 ng/mL. nih.gov The precision of this method was confirmed with intraday variations between 1.07% and 12.64% and interday variations from 0.91% to 11.79%. nih.gov

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS):

LC-MS/MS offers high sensitivity and selectivity for quantifying drugs in biological matrices. americanpharmaceuticalreview.comcreative-biolabs.com For Bevantolol, an LC-ESI-MS/MS method was established for its determination in human plasma. researchgate.net This method involves protein precipitation for sample preparation, followed by chromatographic separation and mass spectrometric detection. researchgate.net The mass spectrometer operates in selected reaction monitoring (SRM) mode, using specific precursor-to-product ion transitions for the analyte and an internal standard. researchgate.net For Bevantolol, the transition m/z 346.1 > 165.1 is monitored. researchgate.net This highly sensitive method has been successfully applied in bioequivalence studies. researchgate.net The combination of liquid chromatography with mass spectrometry provides a robust platform for the accurate quantification of Bevantolol, virtually eliminating interference from endogenous components. americanpharmaceuticalreview.com

Table 1: Comparison of Analytical Techniques for Bevantolol Enantiomers

| Feature | Coupled Achiral-Chiral HPLC | LC-ESI-MS/MS |

| Principle | Sequential separation on achiral and chiral columns. nih.gov | Chromatographic separation followed by mass-based detection. creative-biolabs.comresearchgate.net |

| Sample Preparation | Solid-Phase Extraction. nih.gov | Protein Precipitation. researchgate.net |

| Linear Range | 20 - 1600 ng/mL. nih.gov | 5 - 1000 ng/mL. researchgate.net |

| Lower Limit of Quantification | 20 ng/mL. nih.govresearchgate.net | 5 ng/mL. researchgate.net |

| Selectivity | High, based on chromatographic retention and chiral recognition. nih.gov | Very high, based on mass-to-charge ratio and fragmentation. researchgate.net |

| Application | Pharmacokinetic studies in healthy volunteers. nih.gov | Bioequivalence studies. researchgate.net |

Computational Chemistry and Molecular Modeling Approaches

Computational methods are increasingly used to accelerate drug discovery and development by predicting molecular interactions and identifying new therapeutic uses for existing drugs. mdpi.comfrontiersin.org

Artificial intelligence (AI) and machine learning algorithms can analyze vast datasets to identify potential new applications for approved drugs, a process known as drug repositioning. nih.gov This approach reduces the time and risk associated with new drug development. nih.gov For instance, AI platforms can integrate data from various sources, including genomic, proteomic, and clinical data, to predict novel drug-target interactions. mdpi.com

Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as (R)-Bevantolol, binds to its protein target and the stability of this interaction over time. These methods are crucial in structure-based drug design. frontiersin.org

Molecular docking predicts the preferred orientation of a molecule when bound to a receptor, providing insights into the binding affinity and mode of interaction. For (R)-Bevantolol, docking studies would typically be performed with its primary target, the β1-adrenergic receptor. These simulations help to visualize how the different chemical moieties of the molecule, such as the 3,4-dimethoxyphenylethylamino group which confers its cardioselectivity, fit into the receptor's binding pocket. nih.govmdpi.com

Molecular dynamics simulations build upon docking results by simulating the movements of the protein and ligand over time. This provides a more dynamic picture of the binding event, helping to assess the stability of the predicted binding pose and to calculate binding free energies. Such simulations can reveal key amino acid residues involved in the interaction and how the receptor's conformation might change upon binding, which is essential for understanding the mechanism of action at a molecular level.

Artificial Intelligence Screening for Drug Repositioning

In Vitro Assay Development for Target Engagement and Pathway Analysis

In vitro assays are fundamental for confirming the biological activity of a compound and elucidating its mechanism of action at the cellular and molecular levels.

For (R)-Bevantolol, a key in vitro method is the radioligand binding assay. These assays measure the ability of the drug to bind to its intended target, the β-adrenergic receptors. nih.gov For example, the binding of a radiolabeled ligand, such as ³H-dihydroalprenolol, to membranes from tissues rich in β-receptors can be displaced by Bevantolol, allowing for the determination of its binding affinity (Ki). nih.gov Bevantolol has shown a high affinity for β1-adrenergic receptors.

Functional assays are also critical to determine the effect of receptor binding. A study using a TANGO (transcriptional activation following arrestin translocation) assay in a HEK293 cell line investigated the recruitment of β-arrestin2 by various β-adrenergic receptor ligands. researchgate.net The results indicated that β1-AR selective antagonists, including Bevantolol, promoted β-arrestin2 recruitment at the β1-AR. researchgate.net This suggests that besides blocking the receptor, Bevantolol may also activate downstream signaling pathways, providing further insight into its pharmacological profile. researchgate.net

Development and Validation of Preclinical Animal Models for Pharmacological Characterization

Preclinical animal models are indispensable for evaluating the in vivo efficacy and pharmacological profile of drug candidates before human trials. mdpi.comnih.gov The choice of an appropriate animal model that accurately reflects the human disease state is critical for translational success. biorxiv.org

For a β-blocker like Bevantolol, animal models of hypertension and myocardial ischemia are particularly relevant. patsnap.comresearchgate.net Spontaneously hypertensive rats (SHR) and renal hypertensive rats are commonly used models to test the antihypertensive effects of drugs. nih.govimrpress.com In studies with these models, Bevantolol demonstrated an effective antihypertensive effect. nih.gov Notably, unlike propranolol (B1214883), Bevantolol did not produce an initial pressor response in these rat models. nih.gov

In canine models of myocardial ischemia, Bevantolol showed a distinct profile compared to non-selective beta-blockers. nih.gov It was found to increase the contractile function in the ischemic myocardium, a potentially beneficial effect. nih.gov Furthermore, canine models have been used to demonstrate Bevantolol's cardioselectivity by showing it preferentially inhibits isoproterenol-induced tachycardia over effects on blood pressure. nih.gov These animal studies are crucial for characterizing the unique pharmacological properties of (R)-Bevantolol hydrochloride and differentiating it from other drugs in its class. nih.gov

Research Trajectory and Future Directions for Bevantolol Hydrochloride, R

Evolution of Research Focus: From Beta-Blocker to Multi-Target Compound

Bevantolol (B1218773) was first developed and investigated as a cardioselective beta-1 adrenoceptor antagonist. nih.govpatsnap.com Its primary therapeutic targets were hypertension (high blood pressure) and angina pectoris (chest pain), common conditions managed by reducing the heart's workload. patsnap.comnih.govdrugbank.com Like other beta-blockers, its mechanism involved blocking the effects of epinephrine (B1671497) on the heart, leading to a decreased heart rate and blood pressure. patsnap.comnih.gov Early studies in animals and humans confirmed its cardioselectivity, showing a preferential blockade of beta-1 receptors in the heart over beta-2 receptors in the bronchi. nih.govnih.gov

However, further pharmacological profiling revealed a more complex mechanism of action than initially understood. Research demonstrated that bevantolol also interacts with alpha-adrenergic receptors and acts as a potent calcium channel antagonist. nih.govnih.govmedchemexpress.comwiley.commedchemexpress.com This discovery marked a pivotal shift in its research focus, moving it from the category of a standard beta-blocker to that of a multi-target compound. The (R)-enantiomer is the specific stereoisomer noted in several chemical databases. fda.govnih.gov This multi-faceted activity suggested that its effects were not limited to beta-blockade alone and that it could influence a wider range of physiological processes.

| Target Receptor/Channel | Pharmacological Action | Initial Therapeutic Relevance | Source |

|---|---|---|---|

| Beta-1 (β1) Adrenergic Receptor | Antagonist | Hypertension, Angina Pectoris | nih.govnih.govdrugbank.com |

| Alpha-1 (α1) Adrenergic Receptor | Antagonist | Contributes to vasodilation | nih.govmedchemexpress.comwiley.com |

| Calcium (Ca2+) Channels | Antagonist | Potential for vasodilation and anti-arrhythmic effects | nih.govmedchemexpress.commedchemexpress.com |

| Vesicular Monoamine Transporter 2 (VMAT2) | Inhibitor | Neurological disorders (e.g., Huntington's disease) | patsnap.com |

Potential for Repositioning and Novel Mechanistic Studies in Preclinical Research

The recognition of bevantolol's multi-target profile has spurred interest in drug repositioning—finding new uses for existing drugs. This strategy is particularly valuable for compounds like bevantolol, which have a history of clinical use and known pharmacokinetic properties. chemiphar.co.jpplos.org

A significant example of this repositioning is the investigation of Bevantolol hydrochloride, (R)- (also identified as SOM3355) for the treatment of Huntington's disease. patsnap.comchemiphar.co.jp This neurodegenerative disorder is characterized by involuntary choreic movements. The therapeutic hypothesis in this context is not based on its original cardiovascular mechanisms but on a novel one: the inhibition of the vesicular monoamine transporter 2 (VMAT2). patsnap.com VMAT2 is responsible for loading monoamines (like dopamine) into synaptic vesicles. By inhibiting VMAT2, bevantolol can reduce excessive dopaminergic signaling, which is implicated in the chorea associated with Huntington's disease. Clinical studies have been initiated to explore the efficacy and safety of the compound for this new indication. patsnap.comnibn.go.jp

| Compound Name | Disease Target | Mechanism of Action | Research Phase | Source |

|---|---|---|---|---|

| SOM3355 (Bevantolol hydrochloride, (R)-) | Huntington's Disease (Chorea) | VMAT2 Inhibition | Phase IIa / IIb Clinical Trials | patsnap.comnibn.go.jp |

This repositioning effort is a prime example of how detailed mechanistic studies in preclinical research can unlock entirely new therapeutic avenues for established compounds. The move from a cardiovascular drug to a potential treatment for a neurological disorder underscores the importance of continuously exploring the full pharmacological profile of molecules.

Unexplored Research Avenues and Theoretical Applications within Basic Science

The unique, multi-target nature of Bevantolol hydrochloride, (R)- presents several unexplored research avenues and potential applications as a tool in basic science. Its ability to modulate multiple signaling pathways simultaneously makes it a valuable compound for studying complex physiological and pathological processes.

One theoretical application lies in using it to investigate the interplay between the adrenergic system, calcium signaling, and monoamine transport. genome.jp In neuroscience, for instance, it could be used as a pharmacological probe to dissect the contributions of these different systems to neuronal function and plasticity. Its VMAT2 inhibitory activity, combined with its adrenergic and calcium channel blocking properties, offers a unique tool to study the integrated regulation of neurotransmission.

Furthermore, its specific enantiomeric form, (R)-bevantolol, could be valuable in stereochemistry research to understand how chirality influences interactions with this diverse set of targets. researchgate.netmdpi.comnih.gov Comparing the activity of the (R)- and (S)-enantiomers across its various targets could provide deeper insights into the structural requirements for binding and activity at beta-receptors, alpha-receptors, calcium channels, and VMAT2. Such studies are fundamental to rational drug design and the development of more selective and potent compounds.

| Potential Research Area | Relevant Mechanism | Scientific Rationale | Source |

|---|---|---|---|

| Neuroscience Research Tool | VMAT2 Inhibition, Adrenergic & Ca2+ Blockade | To study the integrated regulation of neurotransmitter release and signaling pathways. | patsnap.comgenome.jp |

| Stereo-pharmacology Studies | Chiral structure | To investigate how the (R)- and (S)-enantiomers differentially interact with multiple biological targets. | researchgate.netmdpi.comnih.gov |

| Cardio-Neurological Link | Combined cardiovascular and neurological effects | To explore pathologies where both cardiovascular and central nervous system functions are dysregulated. | nih.govpatsnap.com |

Q & A

Q. What are the primary pharmacological targets of bevantolol hydrochloride, and how does its selectivity profile compare to other β-adrenergic antagonists?

Bevantolol hydrochloride is a selective β1-adrenoceptor antagonist (pKi = 7.83) with weaker α1-adrenoceptor (pKi = 6.9) and β2-adrenoceptor (pKi = 6.23) blocking activity . It also exhibits calcium channel antagonism, distinguishing it from classical β-blockers like propranolol . Methodologically, receptor selectivity can be assessed via competitive binding assays using radiolabeled ligands in rat cerebral cortex tissue .

Q. How should researchers design in vivo experiments to evaluate the cardiovascular effects of bevantolol hydrochloride?

A validated approach involves oral administration (e.g., 200 mg/kg in Wistar rats) over 6 weeks, monitoring β1-adrenoceptor mRNA expression via qPCR and hemodynamic parameters (e.g., heart rate, blood pressure) . This model replicates chronic dosing effects and receptor downregulation, critical for hypertension studies .

Q. What analytical methods are recommended for quantifying bevantolol hydrochloride and resolving its enantiomers?

A chiral HPLC method using a Chiralpak IB column with acetonitrile–KH2PO4 buffer (25:75 v/v, pH 4.5) achieves baseline separation (resolution = 3.90) of (R)- and (S)-enantiomers at 259 nm . For quantification, UV-Vis spectrophotometry (1:20,000 dilution) provides reliable absorbance profiles .

Advanced Research Questions

Q. How do conflicting data on bevantolol’s α1-adrenoceptor activity impact its therapeutic potential in neurological disorders?

While initial studies reported α1-blocking activity (pKi = 6.9) , recent Phase 2 trials in Huntington’s disease (HD) emphasize its VMAT2 inhibitory properties, reducing chorea via dopamine modulation . Researchers must differentiate receptor-mediated effects (e.g., β1/α1 blockade) from vesicular transporter inhibition using knockout models or selective antagonists .

Q. What experimental strategies address discrepancies in dose-response relationships between preclinical and clinical studies?

Preclinical studies in rats use 200 mg/kg orally , whereas Phase 2 trials for HD employed 140 participants with titrated doses (unpublished) . To bridge this gap, researchers should perform interspecies pharmacokinetic scaling and validate biomarkers (e.g., β1-adrenoceptor mRNA) across models .

Q. How does bevantolol’s stereochemistry influence its pharmacological activity, and what methods ensure enantiomeric purity?

The (R)-enantiomer exhibits higher β1 selectivity, but racemic mixtures are common in commercial samples . Chiral HPLC with a Chiralpak IB column and polar organic mobile phases is essential for isolating (R)-bevantolol and verifying purity ≥98% .

Q. What mechanisms underlie bevantolol’s dual role as a β-blocker and calcium antagonist in angina management?

Bevantolol’s calcium channel blockade (IC50 unreported) complements β1 inhibition, reducing myocardial oxygen demand via negative chronotropy and vasodilation . Dual-target activity can be confirmed using patch-clamp assays for L-type Ca²⁺ channels and β1-adrenoceptor binding studies .

Key Considerations for Researchers

- Contradictory Evidence : Discrepancies in α1-adrenoceptor activity necessitate context-specific validation (e.g., neurological vs. cardiovascular models) .

- Clinical Translation : Phase 2b trials (N=140) for HD highlight repurposing potential but require mechanistic clarity on VMAT2 vs. adrenoceptor effects .

- Stereochemical Purity : Enantiomeric resolution is critical for reproducibility; always verify via chiral HPLC .

Featured Recommendations